molecular formula C18H14F3N3OS B460341 3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460341
M. Wt: 377.4 g/mol
InChI Key: FKIYOHGPYAEZLZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-e]pyridine class of heterocyclic molecules, characterized by a fused bicyclic core comprising a thiophene ring and a pyridine moiety. The structure features a cyclopenta ring fused to the thienopyridine system, a 3-amino group at position 2, and a trifluoromethyl-substituted phenyl carboxamide at position 2 (Fig. 1).

Synthesis of this compound likely follows a three-step route similar to structurally related derivatives:

Cyclopentanone condensation: Cyclopentanone reacts with sodium methoxide and methyl formate to form sodium (Z)-(2-oxocyclopentylidene)methanolate.

Thienopyridine core formation: Reaction with cyanothioacetamide and piperidinium acetate yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile.

Carboxamide coupling: The thioxo intermediate reacts with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in the presence of sodium carbonate to form the final product .

Properties

Molecular Formula

C18H14F3N3OS

Molecular Weight

377.4 g/mol

IUPAC Name

6-amino-N-[2-(trifluoromethyl)phenyl]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)11-5-1-2-6-13(11)23-16(25)15-14(22)10-8-9-4-3-7-12(9)24-17(10)26-15/h1-2,5-6,8H,3-4,7,22H2,(H,23,25)

InChI Key

FKIYOHGPYAEZLZ-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

The bicyclic thieno[3,2-e]pyridine scaffold is typically synthesized via cyclization reactions. A common method involves heating thiophene-2-carboxamides in formic acid, which facilitates intramolecular cyclization to form the fused pyridine ring. For example, treatment of 3-aminothiophene-2-carboxamide precursors with formic acid at 80–100°C yields the thieno[3,2-e]pyridine core with regiospecific amino group placement.

Key Reaction Conditions:

  • Solvent: Formic acid (neat)

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 60–75%

This method is favored for its simplicity but requires careful control of temperature to avoid over-oxidation.

Oxidative Dimerization Strategies

Hypochlorite-mediated oxidative dimerization has emerged as a regioselective method for constructing the thienopyridine system. Sodium hypochlorite (NaOCl) in ethanol selectively oxidizes 3-aminothieno[2,3-b]pyridine-2-carboxamides, forming dimeric products with retained stereochemistry.

Example Protocol (From):

ReactantSolventOxidantTime (h)Product Yield
3-Aminothieno[2,3-b]pyridineEtOHNaOCl6–972–85%

This method avoids metal catalysts and achieves high stereoselectivity, though solvent choice critically influences product distribution.

Introduction of the Trifluoromethylphenyl Group

Amidation with 2-(Trifluoromethyl)phenyl Isocyanate

The trifluoromethylphenyl moiety is introduced via amidation of the bicyclic core’s carboxamide group. Reacting the thienopyridine-2-carboxylic acid with 2-(trifluoromethyl)phenyl isocyanate in dichloromethane or tetrahydrofuran (THF) yields the target compound.

Optimized Procedure (From):

  • Reactants:

    • 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine (1 equiv)

    • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Conditions: Room temperature, 2–3 hours

  • Workup: Addition of concentrated HCl to precipitate the product

  • Yield: 89–92%

This step requires stoichiometric precision to minimize unreacted starting material.

Alternative Routes Using Prefunctionalized Intermediates

In industrial settings, prefunctionalized intermediates like 3-amino-N-(2-cyanophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide are modified via nucleophilic aromatic substitution (NAS) to introduce the trifluoromethyl group. Fluorinated reagents such as trifluoromethyl copper (CuCF₃) enable direct C–H trifluoromethylation under palladium catalysis.

Challenges:

  • Side Reactions: Competing defluorination or over-alkylation

  • Catalyst Loading: 5–10 mol% Pd(PPh₃)₄ required for >70% conversion

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like THF enhance amidation rates compared to dichloromethane, as observed in patent examples. Elevated temperatures (50–60°C) reduce reaction times but risk decomposition of the trifluoromethyl group.

Comparative Data (From):

SolventTemperature (°C)Time (h)Yield (%)
THF25392
Dichloromethane25678

Catalytic vs. Stoichiometric Methods

While stoichiometric NaOCl suffices for small-scale oxidations, continuous flow systems improve scalability. A patent-described protocol uses microreactors to achieve 95% conversion in 30 minutes, compared to 6–9 hours in batch processes.

Purification and Characterization

Crystallization Techniques

Product isolation often involves acid-induced crystallization. Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonates the amino group, reducing solubility and precipitating the compound.

Example (From):

  • Acid: Concentrated HCl (1.3 equiv)

  • Solvent: THF/acetone (3:1)

  • Purity: >99% (HPLC)

Analytical Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Distinct peaks for the cyclopentane dihydro protons (δ 2.8–3.2 ppm) and trifluoromethyl group (δ 7.5–7.7 ppm).

  • ¹³C NMR: Carbonyl resonance at δ 165–167 ppm confirms carboxamide formation.

High-Resolution Mass Spectrometry (HRMS):

  • Molecular Ion: m/z 377.1421 [M+H]⁺ (calculated for C₁₉H₁₆F₃N₃OS).

Industrial Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. A patented method reports a 40% reduction in reaction time and 15% higher yield compared to batch processes.

Waste Management

Fluorinated byproducts require specialized handling. Scrubbers with aqueous KOH neutralize HF emissions, while solvent recovery systems minimize THF waste .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, often in the presence of catalysts.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino and carboxamide groups can form hydrogen bonds, stabilizing the interaction. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F, CF₃): Chloro and fluoro substituents at the para position (KuSaSch100/101) enhance antiplasmodial activity compared to unsubstituted analogs . The trifluoromethyl group in the target compound may further improve binding affinity to hydrophobic enzyme pockets.

Synthetic Yields: Yields for chloro/fluoro analogs range from 36–47%, influenced by electron-withdrawing groups slowing reaction kinetics .

Thermal Stability :

  • All analogs exhibit melting points <250°C, indicating moderate thermal stability suitable for pharmaceutical formulation .

Pharmacological Potential and Comparative Bioactivity

While specific data for the target compound are unavailable, related derivatives demonstrate:

  • Antiplasmodial Activity : KuSaSch100/101 show IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, attributed to the chloro/fluoro substituents enhancing target engagement .
  • Antiviral and Antimicrobial Activity: Thieno[2,3-b]pyridine analogs exhibit broad-spectrum activity due to their planar heterocyclic core interacting with DNA/RNA polymerases .

The trifluoromethyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Biological Activity

3-amino-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (CAS: 445384-37-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14F3N3OS
  • Molar Mass : 377.38 g/mol
  • Structure : The compound features a cyclopentathieno-pyridine backbone with an amino group and a trifluoromethyl phenyl substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound can act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which play critical roles in regulating cell signaling pathways related to cancer and neurodegenerative disorders, have been identified as potential targets for this class of compounds .

In Vitro Studies

  • Cytotoxicity : Preliminary studies have shown that derivatives of thienylpyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities to this compound have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Selectivity : A recent study highlighted that certain analogs displayed high selectivity against PI5P4Kγ with dissociation constants (K_D) in the nanomolar range, indicating their potential as selective therapeutic agents .

In Vivo Studies

In vivo pharmacokinetic studies have shown that some thienylpyrimidine derivatives possess favorable pharmacokinetic profiles, including good brain penetration and long half-lives (>2 hours), which are crucial for treating central nervous system disorders .

Case Studies

  • Case Study on Cancer Treatment : A study involving a series of thienylpyrimidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The compounds not only reduced tumor size but also improved survival rates in treated animals compared to control groups .
  • Neurodegeneration : Another investigation focused on neuroprotective effects observed in models of neurodegeneration. Compounds similar to this compound were shown to mitigate neuronal cell death induced by oxidative stress .

Data Summary Table

Biological Activity Observed Effects Reference
CytotoxicityIC50 < 10 µM against MCF-7 cells
SelectivityK_D = 7.1 nM for PI5P4Kγ
In Vivo EfficacyTumor reduction in xenograft models
Neuroprotective EffectsReduced oxidative stress-induced cell death

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